PRG1 protein - 149224-00-0

PRG1 protein

Catalog Number: EVT-1517238
CAS Number: 149224-00-0
Molecular Formula: C9H15NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PRG1 protein is classified within the Argonaute family, specifically as a Piwi protein. It interacts with piRNAs, which are genomic small RNAs that guide Argonaute proteins in RNA silencing processes. The primary source of PRG1 research stems from studies on C. elegans, where it has been extensively characterized through genetic, biochemical, and molecular techniques .

Synthesis Analysis

Methods and Technical Details

The synthesis of PRG1 protein occurs within the germline cells of C. elegans. The gene encoding PRG1 is expressed during specific developmental stages, particularly during spermatogenesis. The production of PRG1 is regulated by various factors, including phosphorylation by casein kinase II, which influences its stability and localization within cells. Techniques such as real-time polymerase chain reaction (PCR) and immunoprecipitation followed by high-throughput sequencing have been employed to study the expression levels and interactions of PRG1 with piRNAs .

Molecular Structure Analysis

Structure and Data

PRG1 protein exhibits a characteristic structure common to Argonaute proteins, including a PAZ domain that binds to the 3' end of small RNAs and a PIWI domain that is involved in RNA cleavage. The crystal structure analysis indicates that PRG1 can accommodate piRNAs, facilitating their interaction with target mRNAs. Data from structural studies reveal that the protein's conformation is essential for its function in RNA silencing .

Chemical Reactions Analysis

Reactions and Technical Details

PRG1 participates in several biochemical reactions critical for piRNA biogenesis. It binds to piRNAs through its PAZ domain, forming a complex that facilitates target mRNA recognition and cleavage. The interaction between PRG1 and piRNAs leads to the repression of transposable elements, thereby preventing genomic instability. Additionally, post-translational modifications such as phosphorylation can alter its activity and stability .

Mechanism of Action

Process and Data

The mechanism of action for PRG1 involves several steps:

  • Binding: PRG1 binds to piRNAs, forming a stable complex.
  • Target Recognition: The complex recognizes complementary mRNA targets based on sequence homology.
  • Silencing: Once bound to target mRNAs, PRG1 directs silencing through endonucleolytic cleavage or translational repression.

This process is crucial for maintaining germline integrity by silencing transposons and regulating gene expression during development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PRG1 protein is soluble in aqueous solutions under physiological conditions due to its hydrophilic nature. It has a molecular weight typical of Argonaute proteins, which allows it to interact with various RNA molecules effectively. The protein's stability is influenced by post-translational modifications such as phosphorylation, which can affect its localization within cellular compartments like P granules .

Applications

Scientific Uses

PRG1 protein has significant applications in research related to:

  • Gene Regulation: Understanding how PRG1 mediates gene silencing can provide insights into gene regulation mechanisms.
  • Transposon Biology: Studies on PRG1 contribute to knowledge about transposon control in eukaryotic organisms.
  • Developmental Biology: Research on PRG1 aids in elucidating processes related to germline development and fertility in model organisms like C. elegans.
Molecular Characterization of PRG1 Protein

Structural Domains and Evolutionary Conservation

Piwi-like Domain Architecture in C. elegans PRG-1

PRG-1 (Plasticity-Related Gene-1) in C. elegans is a member of the Piwi clade of Argonaute proteins, characterized by conserved domains essential for small RNA-guided gene silencing. The protein features:

  • PAZ Domain: Binds the 3ʹ end of small RNAs (e.g., 21U-RNAs) [4] [6].
  • MID Domain: Anchors the 5ʹ phosphate of bound RNAs [4].
  • PIWI Domain: Possesses RNase H-like catalytic activity for target RNA cleavage ("slicer" activity) [4] [6].PRG-1 contains a unique N-terminal extension harboring three conserved RG/RGG motifs (arginine-glycine-rich regions) implicated in protein-protein interactions and methylation [3] [9]. This region is intrinsically disordered, facilitating dynamic interactions within biomolecular condensates [3].

Table 1: Domain Architecture of C. elegans PRG-1

DomainFunctionKey Features
N-terminal RGProtein-protein interactions, Methylation siteIntrinsically disordered; 3 conserved RG motifs
PAZBinds 3' end of small RNAs (e.g., 21U-RNAs)RNA recognition module
MIDBinds 5' phosphate of small RNAsAnchors guide RNA
PIWICatalytic "slicer" activityRNase H-like fold; DDH catalytic triad

Homology Across Species: PIWIL1/3/4 in Humans vs. PRG-1 in Nematodes

PRG-1 is evolutionarily conserved within the PIWI-clade Argonaute proteins:

  • Functional Conservation: Human PIWIL1 (HIWI), PIWIL3 (HIWI3), and PIWIL4 (HIWI2) maintain the core PAZ-MID-PIWI domain structure and bind piRNAs, analogous to PRG-1 binding 21U-RNAs [1] [5] [6]. All function in transposon silencing and germline integrity.
  • Sequence Divergence: Despite conserved domains, PRG-1 exhibits <30% amino acid identity with mammalian PIWI proteins. The N-terminal RG motifs in PRG-1 are not universally conserved; mammalian PIWI proteins often lack equivalent extensive RG repeats [3] [5].
  • Phylogenetic Context: PRG-1 and human PIWILs share a last common ancestor predating bilaterian divergence. Rapid evolution occurs in regions mediating species-specific RNA interactions, indicative of an evolutionary arms race with mobile genetic elements [5] [7].

Table 2: PRG-1 Homology Across Species

OrganismProtein*% Identity to PRG-1Bound Small RNAKey Germline Function
C. elegansPRG-1100%21U-RNAs (piRNAs)Fertility, transposon silencing
Homo sapiensPIWIL1~25-28%piRNAsSpermatogenesis, transposon control
Homo sapiensPIWIL4~22-26%piRNAsGerm cell development
D. melanogasterPiwi~30%piRNAsStem cell maintenance, silencing

**Overall amino acid identity of full-length proteins based on BLAST alignments.

Post-Translational Modifications and Subcellular Localization (P Granules in C. elegans)

PRG-1 function is critically regulated by post-translational modifications (PTMs) and its compartmentalization within germ granules:

  • Calmodulin Binding: The C-terminal cytoplasmic domain (residues 466-766) binds calmodulin (CaM) in a Ca²⁺-dependent manner with high affinity (Kd = 8 nM). The Ca²⁺/CaM-binding region (residues 554-588) is anchored by Trp559 and Ile578. This interaction suggests regulation by calcium signaling, potentially linking synaptic activity to PRG-1 function in neurons [1].
  • RG Motif Methylation: The N-terminal RG motifs undergo arginine methylation, confirmed by mass spectrometry. Methylation is critical for fertility, germline morphology, and piRNA-mediated silencing, though not for PRG-1 protein stability, P granule localization, or piRNA loading [3] [9].
  • P Granule Localization: PRG-1 is a constitutive component of C. elegans P granules – perinuclear germ granule subcompartments. It localizes specifically to P granules in germ cells entering spermatogenesis in an RNA-dependent manner [4] [6] [9]. Within the larger germ granule architecture, P granules are adjacent to other subcompartments like Z granules and Mutator foci, forming ordered assemblages (e.g., PZM granules). This positioning facilitates functional crosstalk between piRNA (PRG-1) and siRNA (e.g., WAGO-class 22G RNA) pathways [9].
  • Developmental Dynamics: PRG-1::GFP expression peaks during spermatogenesis in L4 larvae and young adults. Granular localization diminishes upon the switch to oogenesis in hermaphrodites, correlating with its essential role in sperm activation and fertility [4] [6]. Disruption of P granule integrity (e.g., via mut-16 mutation) mislocalizes PRG-1 and disrupts piRNA function [9].

The strict compartmentalization within P granules ensures efficient piRNA-target interactions and prevents aberrant silencing of endogenous genes, highlighting the role of biomolecular condensates in organizing RNAi machinery. [3] [6] [9].

Properties

CAS Number

149224-00-0

Product Name

PRG1 protein

Molecular Formula

C9H15NO3

Synonyms

PRG1 protein

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